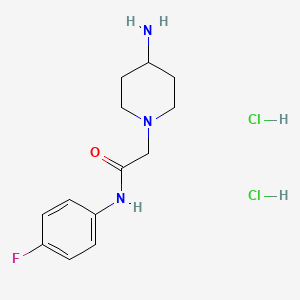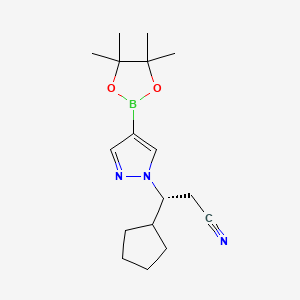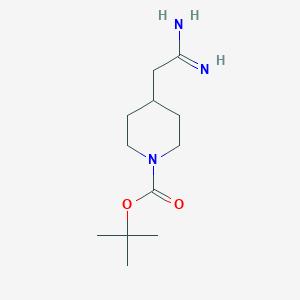
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-N-(4-Fluorophenyl)acetamide dihydrochloride, also known as 4-AP-FP-A, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. 4-AP-FP-A has been found to have a number of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antiplasmodial Properties
The compound has been synthesized and evaluated for potential in vitro antiplasmodial properties. It has shown biological activity against the Plasmodium falciparum strain, with a suggested mode of action involving molecular docking against the parasite lactate dehydrogenase, potentially hindering lactate entry and inhibiting the enzyme. This is indicative of its potential application in malaria treatment or research (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial and Anticancer Properties
A series of derivatives of the compound has been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The study indicated significant antimicrobial activity for certain derivatives, comparable to standard drugs, and some compounds displayed promising anticancer activity, though lower than standard drugs. Molecular docking studies showed that these compounds might serve as a lead for rational drug designing for anticancer molecules (Mehta et al., 2019).
Inhibitory Activity against Mushroom Tyrosinase
Compounds containing elements of the structure have shown inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in treating conditions like hyperpigmentation or for cosmetic purposes. Molecular docking studies have supported these findings, indicating a strong interaction profile at the active site of tyrosinase (Hassan et al., 2022).
Memory Enhancement in Mice
A related compound, synthesized for its structural similarity, was studied for its effects on memory enhancement in mice. The compound showed significant effects, suggesting potential applications in treating memory-related disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O.2ClH/c14-10-1-3-12(4-2-10)16-13(18)9-17-7-5-11(15)6-8-17;;/h1-4,11H,5-9,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDQQDSJBHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)




![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
